molecular formula C21H28BrN3O6 B13713421 Bromoacetamido-PEG2-AZD

Bromoacetamido-PEG2-AZD

Cat. No.: B13713421
M. Wt: 498.4 g/mol
InChI Key: CEVYVVMFFXELBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromoacetamido-PEG2-AZD is a heterobifunctional polyethylene glycol (PEG) linker containing a bromoacetamido group and an azide group. This compound is widely used in the field of bioconjugation and drug delivery due to its ability to increase solubility in aqueous media and facilitate nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromoacetamido-PEG2-AZD is synthesized through a series of chemical reactions involving the introduction of bromoacetamido and azide functional groups onto a PEG scaffold. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Bromoacetamido-PEG2-AZD undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bromoacetamido-PEG2-AZD has a wide range of applications in scientific research, including:

Mechanism of Action

Bromoacetamido-PEG2-AZD exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Bromoacetamido-PEG2-AZD is unique due to its combination of bromoacetamido and azide functional groups. Similar compounds include:

These compounds share similar reactivity but differ in their functional groups, making this compound particularly versatile for bioconjugation and drug delivery applications.

Properties

Molecular Formula

C21H28BrN3O6

Molecular Weight

498.4 g/mol

IUPAC Name

3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]-N-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]phenyl]propanamide

InChI

InChI=1S/C21H28BrN3O6/c22-15-19(27)23-9-12-31-14-13-30-11-8-18(26)24-17-4-1-16(2-5-17)3-6-20(28)25-10-7-21(25)29/h1-2,4-5H,3,6-15H2,(H,23,27)(H,24,26)

InChI Key

CEVYVVMFFXELBH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCNC(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.